molecular formula C16H19ClN4O4 B2389898 N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide CAS No. 568555-81-7

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide

Cat. No.: B2389898
CAS No.: 568555-81-7
M. Wt: 366.8
InChI Key: BQVDTQPFIIWUEA-UHFFFAOYSA-N
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Description

The compound N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide (CID: 2366653) is a pyrimidine derivative with a molecular formula of C₁₆H₁₉ClN₄O₄ and a molecular weight of 366.81 g/mol . Its structure features:

  • A 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core with an amino group at position 4.
  • A 2-chloroacetamide substituent linked to a 2-methoxyethyl group via an N-alkylation.

Key structural identifiers include:

  • SMILES: COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
  • InChIKey: BQVDTQPFIIWUEA-UHFFFAOYSA-N .

Properties

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4/c1-25-8-7-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVDTQPFIIWUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides and a suitable base.

    Acylation: The final step involves the acylation of the amino group with 2-chloro-N-(2-methoxyethyl)acetamide, using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential bioactive properties, including antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling Pathways: Influencing pathways such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Key Features :
    • A 4-methyl-6-oxo-pyrimidine core with a thioether-linked acetamide group.
    • Benzyl substituent on the acetamide nitrogen.
  • Physical Properties :
    • Melting point: 196°C .
    • Synthesis yield: 66% via nucleophilic substitution .
  • NMR Data :
    • δ 12.50 (NH-3, broad singlet), δ 4.11 (SCH₂), δ 2.18 (CH₃) .

Comparison :

  • The absence of a 2-methoxyethyl group may limit hydrogen-bonding interactions, affecting bioavailability.
(b) Pharmacopeial Analogues with Tetrahydropyrimidinyl Moieties

Examples from Pharmacopeial Forum PF 43(1) include:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .
  • Key Features: Complex tetrahydropyrimidinyl-acetamide scaffolds with phenoxy and diphenylhexane substituents. Designed for high-affinity protein binding (e.g., protease inhibition).

Comparison :

  • These analogues exhibit higher molecular weights (>600 g/mol) and bulky aromatic groups , which may enhance target specificity but reduce membrane permeability compared to the simpler target compound .
Table 1: Key Properties of Target Compound and Analogues
Property Target Compound 2-[(4-Methyl-6-oxo...) Pharmacopeial Analogues
Molecular Weight (g/mol) 366.81 289.07 >600
Core Functional Groups Chloroacetamide, Methoxyethyl Thioether, Benzyl Phenoxy, Diphenylhexane
Melting Point Not reported 196°C Not reported
Synthetic Yield Not reported 66% Variable (pharmacopeial-grade)
Solubility Predictions Moderate (methoxyethyl enhances) Low (thioether reduces) Very low (bulky groups)
Key Observations:
  • Chloro vs.
  • Methoxyethyl vs. Benzyl : The 2-methoxyethyl group in the target compound improves hydrophilicity, offering a balance between solubility and lipophilicity absent in benzyl-substituted analogues .

Biological Activity

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C15H17ClN4O3
  • Molecular Weight : 336.77 g/mol
  • CAS Number : 733796-07-1

Structural Characteristics

The compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The presence of the amino group and the dioxo moiety are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
Compound A125Staphylococcus aureus
Compound B250Escherichia coli
N-(6-amino...)200Candida albicans

Note: MIC = Minimum Inhibitory Concentration

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it shows promise as an inhibitor of cholinesterase enzymes, which are important in the treatment of neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase157.31Physostigmine
Butyrylcholinesterase46.42Donepezil

Note: IC50 = Half maximal inhibitory concentration

Study on Antimicrobial Properties

A study published in MDPI evaluated the in vitro antibacterial activity of various derivatives similar to the compound . The results indicated that certain derivatives exhibited excellent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 125 to 1000 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cholinesterase Inhibition Research

Research conducted on related tetrahydropyrimidine derivatives demonstrated significant cholinesterase inhibitory activity. The findings suggest that these compounds could be further explored for their potential in treating conditions like Alzheimer's disease due to their ability to inhibit the breakdown of acetylcholine .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how is reaction completion monitored?

The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. A common approach involves:

  • Step 1 : Reacting a tetrahydropyrimidine core (e.g., 6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) and solvent (e.g., DMF) to form the chloroacetamide intermediate .
  • Step 2 : Introducing the 2-methoxyethyl group via N-alkylation using reagents like sodium hydride or DIPEA in DMF .
    Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with hexane/ethyl acetate as the mobile phase. Final purity is confirmed via HPLC (e.g., 90–96% purity achieved for analogs in similar syntheses) .

Basic: Which spectroscopic methods are critical for structural characterization, and what key data should researchers prioritize?

  • 1H/13C NMR : Focus on chemical shifts for the benzyl group (δ 6.9–7.5 ppm for aromatic protons), methoxyethyl protons (δ 3.2–3.8 ppm), and amide NH (δ 9.5–10 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1667 cm⁻¹) and NH/amine vibrations (~3450 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., observed [M+1]⁺ peaks must align with theoretical values within ±0.002 Da) .

Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?

Discrepancies (e.g., in C/H/N percentages) often arise from incomplete purification or solvent residues. Mitigation strategies include:

  • Recrystallization : Use mixed solvents (e.g., methanol/water) to remove impurities .
  • Combined Analytical Techniques : Cross-validate purity via HPLC, NMR, and combustion analysis .
    Example: In analogs like 3c (C₁₉H₁₅N₃O₇S), recrystallization reduced deviations from 9.79% (theoretical N) to 6.57% (observed) .

Advanced: What strategies optimize reaction yields when introducing the 2-methoxyethyl group?

  • Catalyst Selection : Use HATU or HBTU for efficient amide coupling, improving yields by 15–20% compared to EDC .
  • Temperature Control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation) .
  • Solvent Optimization : DMF enhances solubility of intermediates, while acetonitrile reduces byproduct formation .

Advanced: How can researchers analyze potential biological targets using computational methods?

  • Molecular Docking : Use software like AutoDock Vina to predict binding to enzymes (e.g., dihydrofolate reductase) based on the pyrimidine core’s π-π stacking potential .
  • Pharmacophore Modeling : Map hydrogen bond acceptors (amide and dioxo groups) and hydrophobic regions (benzyl ring) to identify targets .

Advanced: What experimental designs address contradictions in biological activity data across structural analogs?

  • Dose-Response Studies : Test analogs (e.g., varying substituents on the pyrimidine ring) at multiple concentrations to distinguish true activity from assay noise .
  • Kinetic Assays : Measure IC₅₀ values over time to account for metabolic instability (e.g., hydrolysis of the methoxyethyl group) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Effects :
    • Benzyl Group : Electron-withdrawing substituents (e.g., -NO₂) enhance enzyme inhibition but reduce solubility .
    • Methoxyethyl Chain : Lengthening the chain improves bioavailability but may sterically hinder target binding .
  • Bioisosteric Replacement : Replace the chloro group with fluorine to enhance metabolic stability without altering steric bulk .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Intermediate Stability : Chloroacetamide intermediates are prone to hydrolysis. Use anhydrous solvents and inert atmospheres .
  • Purification at Scale : Replace column chromatography with recrystallization or continuous flow extraction to reduce costs .

Basic: What solvents and catalysts are optimal for key reactions?

  • Solvents : DMF for SN2 reactions, dichloromethane for acid-sensitive steps, and methanol/water for recrystallization .
  • Catalysts : Potassium carbonate for deprotonation, HBTU for amide couplings .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–8) and monitor degradation via LC-MS. The methoxyethyl group may hydrolyze at pH < 3 .
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated breakdown. Half-life data guide prodrug design .

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